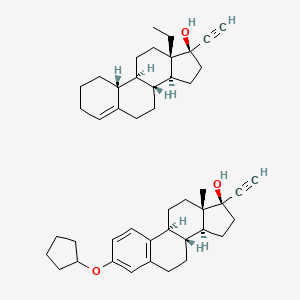

17-Ethynyl-13-ethyl-4-gonene-17-ol

Description

Properties

CAS No. |

124478-41-7 |

|---|---|

Molecular Formula |

C18H16N2 |

Synonyms |

3-deoxonorgestrel |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 17 Ethynyl 13 Ethyl 4 Gonene 17 Ol

Reactions Involving the 17-Ethynyl Moiety (e.g., click chemistry, hydration)

The terminal alkyne at the C-17 position is a highly versatile functional group, enabling a variety of addition and coupling reactions.

Click Chemistry: The 17-ethynyl group makes 17-Ethynyl-13-ethyl-4-gonene-17-ol a suitable reagent for click chemistry, a class of reactions known for their high yield, efficiency, and biocompatibility. medchemexpress.comwikipedia.org Specifically, it can participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles. medchemexpress.comorganic-chemistry.org This reaction provides a straightforward method for conjugating the steroid to other molecules, such as fluorescent probes, polymers, or potential biological targeting moieties. researchgate.net The reaction is highly specific and proceeds under mild, often aqueous, conditions. organic-chemistry.org A series of new D-ring ethisterone (B1671409) derivatives substituted with 1,4-1,2,3-triazoles have been successfully synthesized using this click chemistry approach. researchgate.net

Organometallic Complexation: The acetylene (B1199291) π-system can directly bind to transition metals. For instance, ethynyl (B1212043) steroids can react with gold(I) precursors, such as R₃PAuX, in the presence of a base to form stable, monomeric gold acetylide complexes where the steroid is σ-bound to the gold atom. acs.org This represents a rare example of direct metal-steroid σ-bonding at the ethynyl group. acs.org

De-ethynylation: The 17-ethynyl group can be cleaved under specific reaction conditions to yield the corresponding 17-keto steroid. psu.edu This "de-ethynylation" reaction can be quantitative and serves as a basis for selective spectrophotometric determination of 17-ethynyl steroids after conversion to the 17-ketone. psu.edu

Table 1: Key Reactions of the 17-Ethynyl Moiety

| Reaction Type | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|

| Click Chemistry (CuAAC) | Organic Azide (R-N₃), Copper(I) catalyst | 1,4-disubstituted 1,2,3-triazole derivative | medchemexpress.com, organic-chemistry.org, researchgate.net |

| Gold Acetylide Formation | Ph₃PAuBr, Base (e.g., NaOMe) in THF | Ph₃PAu-(C≡C-Steroid) | acs.org |

| De-ethynylation | Sodium t-butoxide, heat | 17-keto steroid | psu.edu |

Transformations of the 17-Hydroxyl Group (e.g., esterification, oxidation)

The tertiary hydroxyl group at C-17, while sterically hindered, can undergo several key transformations.

Oxidation: While direct oxidation of the 17-hydroxyl group of this compound is not prominently documented, studies on related steroids provide a basis for potential reactions. For example, enzymatic oxidation of 17-hydroxy corticosteroids to hydroxy acids is a known metabolic process. nih.gov The introduction of an ethynyl group at C-17 generally enhances the stability of the adjacent hydroxyl group, but oxidative transformations remain a possibility under specific chemical or biological conditions. ontosight.ai

Esterification: Esterification of the tertiary 17-hydroxyl group is a common derivatization strategy for steroidal alcohols. This reaction can be used to modify the compound's physicochemical properties.

Derivatization for Analysis: In analytical settings, derivatization of hydroxyl groups is often employed to enhance detection sensitivity. For instance, in the analysis of related steroids like ethinyl estradiol, which also possesses a phenolic hydroxyl group, derivatization with dansyl chloride introduces a readily ionizable group, significantly improving sensitivity in LC-MS/MS analysis. nih.gov While this compound lacks a phenolic hydroxyl, similar strategies targeting the 17-OH group could be envisioned.

Chemical Modifications and Functionalization of the Gona-4-ene Nucleus

The gona-4-ene nucleus, containing a Δ⁴ double bond and a C3-ketone, is a key site for metabolic transformations which can also be replicated synthetically.

A-Ring Reduction: A major metabolic pathway for this compound involves the reduction of the A-ring. wikipedia.org This leads to the formation of several tetrahydro metabolites, most notably 3β,5α-tetrahydrogestodene and 3α,5α-tetrahydrogestodene. nih.gov These reactions involve the reduction of the C4-C5 double bond and the C3-ketone. nih.govresearchgate.net These reduced metabolites have been found to possess intrinsic estrogenic activity, unlike the parent compound. nih.govresearchgate.net

Hydroxylation: The steroid nucleus can also be functionalized through hydroxylation at various positions. This is primarily observed as a metabolic process. For this compound, hydroxylation has been noted to occur at the C1, C6, and C11 positions. wikipedia.org

Electrochemical Degradation: Studies on the electrochemical oxidation of this compound using boron-doped diamond electrodes have shown that the molecule can be completely degraded. researchgate.net This process represents a more drastic modification of the entire steroid nucleus, breaking it down into smaller components. researchgate.net

Synthesis of Novel Structural Analogues and Derivatives of this compound

The synthesis of analogues and derivatives is crucial for structure-activity relationship studies and for developing new compounds with tailored properties.

Total Synthesis: The parent compound itself can be synthesized via several methods, often starting from 18-methyl-4-estren-3,17-dione. nih.gov More recent synthetic approaches to related steroids, like desogestrel (B1670305), have employed advanced organometallic techniques such as double Heck reactions to construct the tetracyclic core, a strategy potentially adaptable for synthesizing novel analogues of this compound. nih.gov

Analytical Derivatives: For quantitative analysis in biological matrices, derivatization is often necessary. Methods have been developed for the simultaneous determination of this compound and other steroids in plasma via LC-MS/MS following derivatization of the sample. nih.govresearchgate.net One method involves creating an oxime derivative to improve quantification by LC-MS/MS. researchgate.net

Metabolic Derivatives: As discussed, key derivatives include the A-ring reduced metabolites (3α,5α- and 3β,5α-tetrahydrogestodene) and various hydroxylated analogues. wikipedia.orgnih.gov These compounds, initially identified through metabolic studies, can also be targets for chemical synthesis to enable further biological evaluation. nih.gov

Table 2: Synthesized and Identified Derivatives of this compound

| Derivative Class | Specific Example(s) | Method of Generation | Reference(s) |

|---|---|---|---|

| A-Ring Reduced | 3α,5α-Tetrahydrogestodene, 3β,5α-Tetrahydrogestodene | In vitro metabolism | nih.gov, researchgate.net |

| Hydroxylated | 1-Hydroxy, 6-Hydroxy, 11-Hydroxy derivatives | Metabolism | wikipedia.org |

| Analytical | Oxime derivative | Chemical derivatization for LC-MS/MS | researchgate.net |

| Organometallic | Gold(I) acetylide complex | Reaction with R₃PAuX | acs.org |

| Click Chemistry Adducts | 1,2,3-Triazole conjugates | Copper(I)-catalyzed azide-alkyne cycloaddition | medchemexpress.com, researchgate.net |

Stereochemical Investigations and Epimerization Studies Related to this compound

The stereochemistry of the steroid nucleus is critical to its biological function. The ethynylation reaction used to introduce the 17-ethynyl group is a key step where stereochemical integrity must be controlled.

The addition of acetylene to a 17-keto steroid precursor is the standard method for creating the 17α-ethynyl-17β-hydroxy configuration. nih.gov However, this reaction is known to produce by-products, including the 17β-ethynyl-17α-hydroxy epimer. nih.gov The formation of this isomeric impurity is a significant consideration in the synthesis and purification of 17α-ethynyl steroids.

The characterization and differentiation of these C-17 epimers are readily accomplished using NMR spectroscopy. The chemical shifts of protons and, particularly, carbon atoms near C-17 are highly dependent on the configuration of the ethynyl group. The chemical shift of the C-18 methyl group is especially sensitive to the stereochemistry at C-17 and is a key marker for distinguishing between the α- and β-ethynyl isomers. nih.gov High-performance liquid chromatography (HPLC) is also a suitable method for the separation and quantification of these epimeric impurities. nih.gov

Structural Analysis and Spectroscopic Characterization of 17 Ethynyl 13 Ethyl 4 Gonene 17 Ol in Research

X-ray Crystallography for Solid-State Structure Determination

The crystal and molecular structure of d-norgestrel was determined by single-crystal X-ray diffraction analysis. iucr.org This analysis revealed the absolute configuration and the detailed conformation of the steroid nucleus and its substituents. The molecules are linked in the crystal lattice through intermolecular hydrogen bonds. iucr.org

Key crystallographic data for d-norgestrel are summarized in the table below. These parameters define the unit cell of the crystal and the symmetry of the molecular packing.

Interactive Table: Crystallographic Data for d-Norgestrel

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₂₈O₂ | iucr.org |

| Molecular Weight | 312.46 | iucr.org |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | P2₁2₁2₁ | iucr.org |

| Unit Cell Dimensions | a = 20.673(6) Å | iucr.org |

| b = 12.797(4) Å | iucr.org | |

| c = 6.567(1) Å | iucr.org | |

| Volume | 1737 ų | iucr.org |

| Z (molecules per unit cell) | 4 | iucr.org |

| Density (calculated) | 1.194 g/cm³ | iucr.org |

The study of d-norgestrel showed that the four rings of the steroid are trans-fused. iucr.org The A ring, containing the α,β-unsaturated ketone, is inclined relative to the B ring, while rings B, C, and D are nearly coplanar. iucr.org This type of detailed structural information is crucial for understanding the molecule's interaction with biological receptors and for structure-activity relationship studies. Given the close structural similarity, it is highly probable that 17-Ethynyl-13-ethyl-4-gonene-17-ol would adopt a comparable conformation.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. hebmu.edu.cn Circular Dichroism (CD) spectroscopy is a principal chiroptical method used to determine the stereochemistry of chiral molecules, including steroids. nih.govull.es It is particularly sensitive to the spatial arrangement of atoms around a chromophore—a light-absorbing functional group.

In this compound, the α,β-unsaturated ketone in the A-ring serves as a key chromophore. This functional group gives rise to characteristic electronic transitions, specifically the n→π* and π→π* transitions, which are observable in the ultraviolet (UV) region. ull.es In a chiral environment, these transitions exhibit differential absorption of circularly polarized light, resulting in positive or negative CD signals known as Cotton effects. libretexts.orgwikipedia.org

The sign and magnitude of the Cotton effects are directly related to the stereochemistry of the molecule, particularly the conformation of the ring containing the chromophore and the configuration of nearby stereocenters. ull.es For α,β-unsaturated ketosteroids, the n→π* transition typically appears at lower energy (longer wavelength, around 300-350 nm) and is often weak in the UV-Vis spectrum but can give a strong CD signal. The π→π* transition occurs at higher energy (shorter wavelength, around 240 nm) and is intense in both UV-Vis and CD spectra.

The stereochemical assignment is often made by applying empirical rules, such as the Octant Rule for ketones, or by comparing the experimental CD spectrum to that of known reference compounds. The sign of the Cotton effect for the n→π* transition, for instance, can provide definitive information about the conformation of the A-ring and the absolute configuration at key chiral centers. A positive Cotton effect indicates one stereochemical arrangement, while a negative Cotton effect indicates the opposite. libretexts.org

Interactive Table: Expected Circular Dichroism Transitions for α,β-Unsaturated Ketosteroids

| Transition | Approximate Wavelength (nm) | Type of Information Provided |

|---|---|---|

| n→π* | ~320 - 340 | Stereochemistry of the A/B ring junction and surrounding substituents. |

| π→π* | ~240 - 250 | Confirmation of the α,β-unsaturated system and overall steroid conformation. |

By analyzing the CD spectrum of a compound like this compound, researchers can confirm the absolute configuration of its multiple stereocenters, which is a critical step in its characterization for any research or application.

Computational Chemistry and Theoretical Studies on 17 Ethynyl 13 Ethyl 4 Gonene 17 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions. For a molecule like 17-Ethynyl-13-ethyl-4-gonene-17-ol, methods such as Density Functional Theory (DFT) would be employed to determine its electronic structure and energetics.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. The distribution of these orbitals would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, the electron-rich ethynyl (B1212043) group would be expected to feature prominently in the HOMO, indicating its susceptibility to electrophilic addition reactions.

Furthermore, the electrostatic potential surface would be mapped to visualize the charge distribution across the molecule. This would highlight the electronegative oxygen atom of the hydroxyl group and the electron-dense region of the ethynyl group, both of which are key sites for intermolecular interactions, such as hydrogen bonding.

Energetic properties like the heat of formation and strain energy of the steroid's polycyclic system could also be calculated. These values provide insights into the molecule's thermodynamic stability. While specific data for this compound is not published, studies on similar steroids provide a reference for the expected values.

Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations on a Steroid Scaffold

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The ethynyl and alkene groups would likely contribute significantly, indicating these are sites of potential oxidation or electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The conjugated system of the A-ring would be a primary location for the LUMO, suggesting susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity. | A moderate gap is expected, reflecting a balance of stability and reactivity necessary for biological function. |

| Mulliken Charges | Partial charges assigned to individual atoms in a molecule. | The oxygen of the 17-hydroxyl group would exhibit a significant negative charge, making it a hydrogen bond acceptor. |

| Dipole Moment | A measure of the overall polarity of the molecule. | A non-zero dipole moment is expected, contributing to its interaction with polar biological environments. |

Conformational Analysis and Energy Landscapes

The biological activity of a steroid is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers and the energy barriers between them. The steroid backbone, composed of fused rings, is relatively rigid, but some flexibility exists, particularly in the A-ring and in the orientation of the 13-ethyl and 17-ethynyl groups.

Molecular mechanics force fields and more accurate quantum mechanical methods can be used to perform a systematic search of the conformational space. This would reveal the preferred chair, boat, or twist-boat conformations of the six-membered rings and the puckering of the five-membered D-ring. Studies on a range of corticosteroids have shown a strong correlation between the conformational mobility of the steroid rings and their biological specificity. royalsocietypublishing.org For instance, rigidity in certain rings can enhance binding to a specific receptor. royalsocietypublishing.org

The energy landscape would depict the relative energies of different conformers, with the global minimum representing the most stable structure. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution, providing a dynamic picture of the molecule's shape.

Table 2: Predicted Conformational Features of this compound

| Molecular Region | Potential Conformations | Significance |

| A-Ring | Half-chair, sofa | The conformation of this ring is crucial for interaction with the progesterone (B1679170) receptor. |

| B/C Rings | Chair | Generally rigid, forming the core scaffold of the steroid. |

| D-Ring | Envelope, twist | The puckering of this ring influences the orientation of the 17-substituents. |

| 13-Ethyl Group | Rotational isomers | The orientation of the ethyl group can affect the overall shape and receptor fit. |

| 17-Ethynyl Group | Free rotation | The rotation of this group is relatively unhindered and is critical for its chemical reactivity. |

Molecular Dynamics Simulations for Structural Dynamics

To understand the behavior of this compound in a biological environment, such as in a lipid membrane or interacting with a receptor, molecular dynamics (MD) simulations are an invaluable tool. MD simulations solve Newton's equations of motion for the atoms of the system, providing a trajectory that reveals how the molecule moves and interacts over time.

MD simulations of various steroids have provided insights into their partitioning and orientation within lipid membranes. nih.gov These studies show that steroids can adopt a range of tilt angles and insertion depths. nih.gov For this compound, MD simulations could predict its preferred location and orientation in a cell membrane, which is relevant to its absorption and transport.

Furthermore, MD simulations are used to study the binding of steroids to their receptors. By placing the steroid in the binding site of the progesterone receptor, for example, the simulation can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Such in silico studies have been used to understand the molecular interactions of various steroid hormones and their mimics within receptor binding clefts. researchgate.netnih.gov These simulations can also help to explain how structural modifications, like the 13-ethyl group, influence binding affinity and biological activity.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic parameters, which can be a powerful aid in the structural elucidation of new compounds. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared) frequencies would be of great interest.

The prediction of ¹H and ¹³C NMR chemical shifts is now a relatively routine computational task, often performed using DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. While data-driven and machine learning approaches are becoming increasingly accurate for a wide range of small molecules, quantum mechanical methods remain important, especially for novel structures. royalsocietypublishing.orgnih.gov The predicted chemical shifts, when compared to experimental spectra, can help to confirm the assigned structure and stereochemistry.

Similarly, the vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical infrared spectrum can be compared with experimental data to identify characteristic vibrational modes, such as the C≡C stretch of the ethynyl group and the O-H stretch of the hydroxyl group.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value Range | Significance |

| ¹H NMR (δ, ppm) | 0.5 - 6.0 | The chemical shifts of the vinylic, ethynyl, and methyl protons would be characteristic. |

| ¹³C NMR (δ, ppm) | 10 - 220 | The resonances of the quaternary carbons of the steroid backbone and the sp-hybridized carbons of the ethynyl group would be key identifiers. |

| IR (ν, cm⁻¹) | ~3300 (O-H), ~2100 (C≡C), ~1650 (C=C) | The presence of these characteristic absorption bands would confirm the functional groups. |

Reaction Pathway Modeling for Synthetic Transformations and Degradation

Computational chemistry can be used to model the reaction pathways of both the synthesis and degradation of this compound. This involves locating the transition state structures and calculating the activation energies for each step in a proposed mechanism.

For the synthesis, which often involves multiple steps, computational modeling can help to understand the stereoselectivity of key reactions and to optimize reaction conditions. The partial synthesis of related steroids has been reviewed, and the chemical transformations involved are amenable to computational study. rsc.org

Regarding degradation, steroids can be metabolized in the body and in the environment. nih.gov Computational modeling can be used to investigate the mechanisms of enzymatic degradation, such as hydroxylation by cytochrome P450 enzymes. By modeling the interaction of the steroid with the active site of the enzyme, it is possible to predict the most likely sites of metabolic attack. Furthermore, the environmental degradation pathways of steroids, which can be resistant to breakdown, are an area of active research where computational models can provide valuable insights. nih.gov

Analytical Methodologies for 17 Ethynyl 13 Ethyl 4 Gonene 17 Ol in Chemical Research and Process Control

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical procedures for 17-Ethynyl-13-ethyl-4-gonene-17-ol, enabling its separation from impurities, degradation products, and other active ingredients in combined formulations.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely utilized technique for the routine analysis and quality control of this compound. nih.govneliti.com The development of a robust HPLC method involves the careful selection and optimization of the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve adequate separation and sensitivity.

Method development often begins with the selection of a suitable column, with C18 columns being a common choice for steroid analysis. nih.govijpscr.info The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. nih.govpharmainfo.in The ratio of these components is adjusted to optimize the retention time and resolution of the analyte peak from potential impurities. nih.gov Detection is commonly performed using a UV detector, with the wavelength set at or near the absorption maximum of this compound, which is approximately 241-242 nm. nih.govresearchgate.net

Validation of the developed HPLC method is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. nih.govijpscr.info Key validation parameters include specificity, linearity, accuracy, precision, and robustness. nih.govresearchgate.net

Specificity is demonstrated by the absence of interference from blank solutions, placebo matrices, or known impurities at the retention time of the main analyte. nih.gov

Linearity is established by analyzing a series of standard solutions over a defined concentration range and demonstrating a linear relationship between the peak area and concentration, typically with a correlation coefficient (r²) of 0.999 or greater. nih.govijpscr.info

Accuracy is assessed through recovery studies, where a known amount of the standard drug is added to a sample matrix. Recoveries are expected to be within a range of 98-102%. ijpscr.info

Precision , evaluated at both intra-day and inter-day levels, is determined by the relative standard deviation (RSD) of replicate analyses, which should typically be less than 2%. nih.govijpscr.info

Robustness is tested by making small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition) to assess the method's reliability during normal use. nih.gov

Below are examples of reported RP-HPLC conditions for the analysis of this compound.

| Parameter | Condition 1 nih.gov | Condition 2 ijpscr.info | Condition 3 pharmainfo.in |

|---|---|---|---|

| Column | Luna C18 (150 x 4.6 mm, 5 µm) | C18 µ-bondopak (250 mm x 4.6 mm) | SunFire ODS (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) | Buffer:Water:Acetonitrile (40:20:40) (Buffer: 0.1% v/v triethylamine, pH 3.0) | Acetonitrile:Methanol:Water (60:15:25) |

| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.0 mL/min |

| Detection Wavelength | 241 nm | 260 nm | 230 nm |

| Retention Time | ~8.5 min | ~3.6 min | Not Specified |

Gas Chromatography (GC) is another suitable technique for the analysis of this compound, particularly for assessing purity and identifying volatile impurities. Due to the steroid's relatively low volatility, derivatization may sometimes be employed to improve its thermal stability and chromatographic behavior, although direct analysis is also possible.

Method development for GC involves selecting an appropriate capillary column, typically with a non-polar or medium-polarity stationary phase. Temperature programming of the GC oven is crucial to ensure the efficient elution of the analyte and separation from other components. The injector and detector temperatures must be set high enough to ensure complete vaporization and prevent condensation, without causing thermal degradation of the compound. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its robustness and wide linear range.

Validation of a GC method would follow similar principles to HPLC validation, including specificity, linearity, accuracy, precision, and robustness, to ensure the reliability of the analytical results.

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative screening and semi-quantitative purity assessment of this compound. rsc.orgnafdac.gov.ng It is particularly useful for preliminary identification, checking for the presence of major impurities, and monitoring the progress of chemical reactions in process control. nafdac.gov.ngresearchgate.net

For analysis, a solution of the sample is spotted onto a TLC plate pre-coated with a stationary phase, typically silica (B1680970) gel 60 F254. rsc.org The plate is then developed in a sealed chamber containing a suitable mobile phase, which is a mixture of organic solvents. A common mobile phase for separating this compound is a mixture of n-Hexane, ethyl acetate (B1210297), and triethylamine. researchgate.net After development, the separated spots are visualized under UV light (at 254 nm) or by spraying with a chemical reagent. rsc.orgresearchgate.net

Quantification can be achieved by densitometry, using a chromatogram-spectrophotometer to measure the diffuse reflection or fluorescence of the spots. rsc.org For diffuse reflection, the spots of this compound can be measured directly in the UV range (e.g., at 248 nm). rsc.org For fluorescence measurement, the plate may be treated with a reagent like methanolic sulfuric acid and heated to induce fluorescence, which is then measured at a specific excitation and emission wavelength. rsc.org The method can be validated for parameters such as linearity, accuracy, and precision. researchgate.net

| Parameter | Method Details researchgate.net |

|---|---|

| Stationary Phase | HPTLC plates pre-coated with Silica gel 60 F254 |

| Mobile Phase | n-Hexane : Ethyl acetate : Triethylamine (8:2:0.5 v/v/v) |

| Detection Wavelength | 220 nm |

| Retention Factor (Rf) | 0.50 ± 0.12 |

| Linearity Range | 1000-5000 ng/band |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal-phase and reverse-phase HPLC for pharmaceutical analysis. ceon.rsshimadzu.com This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, often modified with a small amount of an organic solvent like methanol. shimadzu.com The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations and reduced organic solvent consumption compared to HPLC. ceon.rs

SFC is particularly well-suited for the analysis and purification of chiral compounds and thermally labile molecules. shimadzu.com While specific applications for this compound are not extensively detailed in readily available literature, the principles of SFC make it a highly promising technique for this compound. Its application would be beneficial for high-throughput screening, impurity profiling, and chiral separations, especially in controlling the enantiomeric purity of the drug. shimadzu.com The development of an SFC method would involve optimizing parameters such as the column chemistry, co-solvent (modifier) type and percentage, system back pressure, and temperature. ceon.rs

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for both quantitative analysis and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a highly sensitive and selective method for the determination of this compound, especially in complex biological matrices like human plasma. nih.govnih.gov The method combines the powerful separation capabilities of HPLC (or UPLC) with the mass-resolving power of a mass spectrometer. nih.gov

In a typical LC-MS/MS method, after chromatographic separation, the analyte is ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.govxjtu.edu.cn The mass spectrometer is often operated in the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. nih.gov This transition is highly specific to the analyte, minimizing interferences and leading to very low limits of quantification (LOQ), often in the picogram per milliliter (pg/mL) range. nih.gov

| Parameter | LC-MS/MS Method Example nih.gov |

|---|---|

| Chromatography | UPLC on an ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 50mm) |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile |

| Ionization | Electrospray Ionization (ESI), positive mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | m/z 313.16 → 245.10 |

| Lower Limit of Quantification (LLOQ) | 100 pg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that has been used for the analysis of steroids and can be applied to this compound. nih.gov It is particularly useful for identifying unknown impurities and degradation products by comparing their mass spectra to library databases. The coupling of GC with MS provides definitive identification based on both the retention time and the unique mass fragmentation pattern of the compound.

Electrophoretic Methods for Purity Analysis

Electrophoretic methods, such as Capillary Electrophoresis (CE), offer an alternative approach for the purity analysis of this compound. researchgate.net CE separates charged molecules in a capillary tube based on their electrophoretic mobility in an applied electric field. nih.gov For neutral compounds like steroids, techniques such as Micellar Electrokinetic Chromatography (MEKC) can be used, where a surfactant is added to the buffer to form micelles that act as a pseudo-stationary phase.

A nonaqueous capillary electrophoresis method has been developed for the separation and determination of this compound. researchgate.net This method utilized a running buffer of methanol containing ammonium (B1175870) acetate and sodium dodecyl sulfate (B86663) (SDS). researchgate.net Furthermore, Capillary Electrochromatography (CEC), a hybrid technique that combines aspects of both CE and HPLC, has been compared with capillary liquid chromatography for determining the enantiomeric purity of the compound, demonstrating the utility of electrophoretic methods in specialized purity assessments. nih.gov

Development of Reference Standards and Certified Reference Materials

The availability of well-characterized reference standards is a cornerstone of accurate analytical testing. For compounds structurally related to or identical to this compound, such as Levonorgestrel (B1675169), various grades of reference materials are available from commercial and official sources. These standards are essential for method validation, instrument calibration, and the quantification of the compound in various samples.

Reference standards are typically categorized based on their purity and the rigor of their characterization. These include:

Pharmaceutical Primary Standards: These are of the highest purity and are established without comparison to a previously established standard.

Certified Reference Materials (CRMs): These are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

Pharmaceutical Secondary Standards: These are standards whose characteristics are assigned by comparison with a primary standard.

Pharmacopoeial Standards: These are established by national and international pharmacopoeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), and serve as the official standards for quality control. sigmaaldrich.com

The following table summarizes the types of reference standards available for closely related gonane (B1236691) derivatives:

| Compound Name | Reference Standard Type | Issuing Body/Supplier |

| Levonorgestrel | British Pharmacopoeia (BP) Reference Standard | BP |

| Levonorgestrel | United States Pharmacopeia (USP) Reference Standard | USP |

| Levonorgestrel | European Pharmacopoeia (EP) Reference Standard | EP |

| Levonorgestrel | Pharmaceutical Secondary Standard; Certified Reference Material | Various Commercial Suppliers |

| Norgestrel (B7790687) | United States Pharmacopeia (USP) Reference Standard | USP |

| Norgestimate | European Pharmacopoeia (EP) Reference Standard | EP |

| Norgestimate | United States Pharmacopeia (USP) Reference Standard | USP |

| Etonogestrel (B1671717) | United States Pharmacopeia (USP) Reference Standard | USP |

| Desogestrel (B1670305) Related Compound B | United States Pharmacopeia (USP) Reference Standard | USP |

This table is generated based on available data for closely related compounds and serves as an illustrative example.

Impurity Profiling and Quantification in Synthetic Batches

The synthesis of complex molecules like this compound can lead to the formation of various impurities. These can be starting materials, intermediates, by-products, or degradation products. The identification and quantification of these impurities are critical for ensuring the safety and purity of the final product.

A study on the impurity profile of norgestrel, a racemic mixture containing levonorgestrel (the levorotatory enantiomer of this compound), identified several process-related impurities. nih.gov The investigation focused on side-products from the ethinylation and Birch reduction steps in the synthesis. nih.gov

Advanced analytical techniques are employed to separate, identify, and quantify these impurities. High-performance liquid chromatography (HPLC) is a primary tool for this purpose, often coupled with mass spectrometry (MS) for structural elucidation. Thin-layer chromatography (TLC) and gas chromatography (GC) are also utilized for specific impurity determinations. nih.gov

Key Identified Impurities in a Related Synthesis:

A notable impurity identified in the synthesis of norgestrel is an apolar compound, 3,17α-diethinyl-13-ethyl-3,5-gonadiene-17-ol. nih.gov This impurity is a dehydration product of an over-ethinylated side product formed during the ethinylation step. nih.gov Another identified impurity originates from a side product of the Birch reduction step. nih.gov

The following table details some of the impurities that have been identified in the synthesis of related gonane steroids:

| Impurity Name | Origin/Type | Analytical Techniques for Quantification |

| 3,17α-diethinyl-13-ethyl-3,5-gonadiene-17-ol | Side-product of ethinylation step | Thin-Layer Densitometry, High-Performance Liquid Chromatography (HPLC) |

| 17α-ethinyl-13-ethyl-4-gonene-17-ol (Impurity IV) | Side-product of Birch reduction step | Thin-Layer Chromatography (TLC), Gas Chromatography (GC) |

| Desogestrel Related Compound A | Process-related impurity | High-Performance Liquid Chromatography (HPLC) |

| Desogestrel dimethylene impurity | Process-related impurity | Not specified |

This table is based on published research on related synthetic processes and may not be exhaustive for all synthetic routes of this compound.

The development of selective analytical methods is crucial, as some impurities may co-elute in standard chromatographic systems. For instance, in the USP XXIII TLC system for norgestrel, the spot for 17α-ethinyl-13-ethyl-4-gonene-17-ol was found to overlap with that of 3,17α-diethinyl-13-ethyl-3,5-gonadiene-17-ol. nih.gov More selective TLC systems and GC were required for their separation and quantification. nih.gov

Advanced Research Applications and Methodological Contributions of 17 Ethynyl 13 Ethyl 4 Gonene 17 Ol Chemistry

Utilization as a Model Compound for Steroid Chemistry Research

17-Ethynyl-13-ethyl-4-gonene-17-ol is frequently employed as a model compound in steroid chemistry research due to its representative and complex structure. The presence of the 17α-ethynyl group, a common feature in many synthetic steroids, provides a key point for studying reactions and properties specific to this functional group. nih.gov Research has utilized this compound and its analogs to investigate fundamental steroid reactions, such as the de-ethynylation reaction, which converts 17-ethynyl steroids into the corresponding 17-keto steroids. psu.edu This conversion is of analytical importance and allows for the quantitative determination of 17-ethynyl steroids. psu.edu

Role in the Development of Novel Synthetic Routes to Related Steroidal Scaffolds

The synthesis of this compound and its derivatives has spurred the development of novel synthetic strategies applicable to a wider range of steroidal compounds. For instance, methods have been developed for the stereoselective synthesis of the core gonane (B1236691) structure. nih.gov

Research into the synthesis of related compounds, such as Desogestrel (B1670305), which shares the 13-ethyl-17-ethynyl-gonane core, has led to innovative synthetic transformations. researchgate.netnih.gov One key development involves the intramolecular oxidation of an 11β-hydroxy-19-norsteroid to form an 18 → 11β-lactone, which serves as a crucial intermediate. researchgate.net This lactone can then be converted to the 13-ethyl group through a sequence involving a Grignard reaction and a Wolff-Kishner reduction. researchgate.net Such synthetic advancements are not limited to a single target molecule but expand the toolkit available to chemists for constructing complex steroidal architectures.

Studies on Chemical Stability and Degradation Pathways (non-biological)

Understanding the chemical stability and non-biological degradation of this compound is crucial for its handling, storage, and for understanding its environmental fate. Studies have investigated its degradation under various conditions. For example, when heated to decomposition, it is known to emit acrid smoke and irritating fumes. nih.gov

A significant area of research has been its degradation through advanced oxidation processes. One study focused on the anodic oxidation of a mixture of Gestodene and 17α-ethinylestradiol using boron-doped diamond electrodes. researchgate.net This electrochemical method proved effective in degrading the compounds, with optimal conditions leading to the complete degradation of both molecules within 15 minutes. researchgate.net Such studies are important for developing methods to remove these compounds from wastewater, addressing potential environmental concerns. The research explored the influence of factors like electrolyte concentration, pH, and current density on the degradation efficiency. researchgate.net

| Factor | Levels Investigated |

| Support Electrolyte Concentration (Na2SO4) | 0.02 M, 0.05 M, 0.10 M |

| pH | 2, 3, 4 |

| Current Density | 16 mA cm⁻², 32 mA cm⁻², 48 mA cm⁻² |

Exploration of Photochemical and Electrochemical Properties

The photochemical and electrochemical properties of this compound are areas of active investigation. The electrochemical behavior, as mentioned previously, has been a key focus in the context of its degradation. The anodic oxidation process highlights its susceptibility to electrochemical transformation. researchgate.net

While specific detailed studies on the photochemical properties of this compound are not extensively documented in the provided search results, the general reactivity of α,β-unsaturated ketone systems, present in the A-ring of the steroid, suggests a potential for photochemical reactions. This is a common chromophore in steroids and is known to undergo various photochemical transformations. Further research in this area could reveal interesting photoreactivity, potentially leading to novel synthetic applications or a better understanding of its environmental degradation under sunlight.

Contribution to Understanding Reaction Mechanisms in Ethynyl (B1212043) Steroid Systems

The study of this compound has contributed to a deeper understanding of reaction mechanisms involving the ethynyl group in steroid systems. The de-ethynylation reaction, for example, provides a model for studying the cleavage of the C(17)-C≡CH bond. psu.edu The equilibrium between 17-ethynyl steroids and 17-keto steroids has been examined, revealing the influence of temperature on the reaction. psu.edu At higher temperatures, the de-ethynylation reaction is favored. psu.edu

Furthermore, the introduction of the 17-ethynyl group significantly influences the electronic environment of the steroid, which can affect the reactivity of other functional groups in the molecule. Research on the interaction of such steroids with various reagents and catalysts helps to elucidate the electronic and steric effects of the ethynyl group on reaction pathways. These mechanistic insights are fundamental to synthetic organic chemistry and are crucial for the design and synthesis of new steroid-based molecules with desired properties.

Future Directions and Emerging Research Avenues for 17 Ethynyl 13 Ethyl 4 Gonene 17 Ol Chemistry

Application of Machine Learning and Artificial Intelligence in Synthetic Route Design

The traditional approach to designing the synthesis of complex molecules like Etonogestrel (B1671717) has long been the domain of expert chemists, relying on a deep understanding of reaction mechanisms and a wealth of empirical knowledge. However, the advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field by offering powerful computational tools for retrosynthesis and synthetic route optimization. orientjchem.orgsynthiaonline.comnih.gov

| AI/ML Application | Potential Impact on Etonogestrel Synthesis | Key Technologies |

|---|---|---|

| Retrosynthesis Prediction | Rapid generation of multiple, novel synthetic pathways from simple precursors. | Deep Neural Networks, Graph-Based Models, Monte Carlo Tree Search |

| Reaction Condition Optimization | Prediction of optimal solvents, catalysts, and temperatures for key synthetic steps, minimizing trial-and-error. | Machine Learning models trained on reaction databases (e.g., Reaxys, SciFinder). |

| Yield Prediction | Forecasting the potential yield of each reaction step to select the most efficient overall route. | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models. |

| "Greenness" by Design | Selection of synthetic routes that minimize the use of hazardous reagents and solvents. synthiaonline.com | Predictive models for toxicity and environmental impact. |

Microfluidic and Continuous Flow Chemistry for Scalable Synthesis

The large-scale production of APIs like Etonogestrel has traditionally relied on batch manufacturing processes. While effective, batch production can present challenges in terms of safety, consistency, and scalability. pharmafocusamerica.com Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors, offers a transformative alternative. drreddys.comnih.govmdpi.com

This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and more consistent product quality. drreddys.com The small internal volume of flow reactors enhances safety, particularly when dealing with highly reactive intermediates or exothermic reactions. pharmafocusamerica.com For the multi-step synthesis of a complex molecule like Etonogestrel, a "telescoped" continuous flow process can be envisioned, where intermediates are generated and consumed in a continuous sequence without the need for isolation and purification at each stage. This approach can significantly reduce production time and waste.

While a fully continuous, multi-step flow synthesis of Etonogestrel has not been extensively documented in publicly available literature, the successful application of this technology to other complex APIs demonstrates its immense potential. drreddys.comnih.govmt.com For instance, flow chemistry has been successfully employed for the synthesis of pharmaceuticals like ibuprofen (B1674241) and imatinib, showcasing its scalability and efficiency. nih.govmdpi.com The development of a continuous flow process for Etonogestrel would represent a significant advancement in its manufacturing, offering a safer, more efficient, and potentially more sustainable production method.

| Parameter | Traditional Batch Synthesis | Potential Continuous Flow Synthesis |

|---|---|---|

| Process Control | Less precise control over temperature and mixing gradients. | Precise control over reaction parameters, leading to better reproducibility. |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes and better heat dissipation. pharmafocusamerica.com |

| Scalability | Scaling up can be complex and may require process redesign. | More straightforward scalability by running the system for longer or in parallel. |

| Efficiency | Requires isolation and purification of intermediates, increasing time and waste. | Potential for "telescoped" reactions, reducing cycle time and waste generation. |

| Product Quality | Potential for batch-to-batch variability. | More consistent product quality and purity. |

Development of Advanced Analytical Techniques for Trace Analysis

The ability to detect and quantify minute amounts of Etonogestrel is crucial for pharmacokinetic studies, therapeutic drug monitoring, and environmental analysis. The development of highly sensitive and specific analytical methods is therefore a key area of ongoing research.

Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the gold standard for the trace analysis of Etonogestrel in biological matrices such as human plasma and serum. mdpi.combenthamdirect.comnih.gov These methods offer excellent sensitivity, with lower limits of quantification (LLOQ) in the picogram per milliliter (pg/mL) range. benthamdirect.comnih.gov The high specificity of MS/MS allows for accurate measurement even in complex biological samples.

Future research in this area is likely to focus on further improving the sensitivity and throughput of these methods, as well as expanding their application to other matrices, such as wastewater and drinking water, to monitor for environmental contamination. rsc.orgresearchgate.netpku.edu.cnnih.gov The presence of synthetic hormones in aquatic environments is a growing concern due to their potential to disrupt the endocrine systems of wildlife. wikipedia.org The development of rapid, field-deployable analytical techniques for the on-site monitoring of Etonogestrel and other steroid hormones is another promising avenue of research. mdpi.comnih.gov

| Technique | Matrix | Reported LLOQ/LOD | Key Advantages | Reference |

|---|---|---|---|---|

| UPLC-MS/MS | Human Serum | LLOQ: 50 pg/mL, LOD: 25 pg/mL | High sensitivity, specificity, and robustness. | benthamdirect.comnih.gov |

| LC-MS/MS | Human Plasma | Linear range: 50-3604 pg/mL | Specific, selective, and reliable for pharmacokinetic studies. | mdpi.com |

| LC-MS/MS | Human Serum | LLOQ for ENG: 0.020 ng/mL | Simultaneous quantification of multiple contraceptive hormones. | nih.gov |

| LC-MS/MS | Wastewater | MDL for various hormones: 0.10 - 12 ng/L | Ability to detect multiple steroid classes in environmental samples. | pku.edu.cn |

LOD: Limit of Detection; LLOQ: Lower Limit of Quantification; MDL: Method Detection Limit

Green Chemistry Approaches in its Synthesis and Derivatization

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. nih.govwhgchicago.com This involves the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For a widely used pharmaceutical like Etonogestrel, the development of greener synthetic routes is a critical area of research.

One of the key pillars of green chemistry is the use of biocatalysis, which employs enzymes or whole microorganisms to perform chemical transformations with high selectivity and efficiency under mild conditions. orientjchem.orgbenthamdirect.comrsc.orgingentaconnect.comtaylorfrancis.com The application of biocatalysis in steroid synthesis can lead to significant reductions in waste and the avoidance of harsh or toxic reagents. orientjchem.orgrsc.org While specific biocatalytic steps for the commercial synthesis of Etonogestrel are not widely published, research into the enzymatic modification of steroids is an active field. benthamdirect.comrsc.orgingentaconnect.comtaylorfrancis.com Future research could focus on identifying or engineering enzymes that can catalyze key steps in the Etonogestrel synthesis, such as specific hydroxylations or redox reactions.

Other green chemistry approaches applicable to Etonogestrel synthesis include the use of more environmentally benign solvents, the development of catalytic processes to replace stoichiometric reagents, and the design of more atom-economical synthetic routes that maximize the incorporation of starting material atoms into the final product. A patent for the preparation of an Etonogestrel intermediate highlights a method that reduces the discharge of waste and avoids highly toxic reagents, indicating that greener manufacturing is a key consideration.

| Green Chemistry Principle | Potential Application | Anticipated Benefit |

|---|---|---|

| Biocatalysis | Use of enzymes for selective transformations (e.g., hydroxylations). orientjchem.orgrsc.org | Reduced need for protecting groups, milder reaction conditions, less waste. |

| Alternative Solvents | Replacement of chlorinated solvents with greener alternatives (e.g., ionic liquids, supercritical fluids). | Reduced environmental impact and worker exposure. |

| Catalysis | Use of highly efficient and recyclable catalysts for key bond formations. | Higher atom economy, reduced waste from stoichiometric reagents. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. | Minimized waste generation. |

| Renewable Feedstocks | Exploring the use of starting materials derived from renewable sources. | Reduced reliance on fossil fuels. |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The intersection of organic chemistry and materials science offers exciting opportunities for the development of advanced drug delivery systems. For Etonogestrel, this is most evident in its use in long-acting contraceptive implants. These implants are typically made from biocompatible polymers, such as ethylene (B1197577) vinyl acetate (B1210297) (EVA), which are designed to release the drug at a controlled rate over an extended period.

Future research in this area will likely focus on the development of novel drug-eluting materials with improved properties. This could include biodegradable polymers that eliminate the need for implant removal, or "smart" polymers that can release the drug in response to specific physiological cues. nih.govnih.govmdpi.com The design and synthesis of novel polymer-Etonogestrel conjugates could also lead to new materials with tailored drug release profiles.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 17-Ethynyl-13-ethyl-4-gonene-17-ol?

- Methodology :

- Use nuclear magnetic resonance (NMR) spectroscopy to analyze the compound’s stereochemistry, particularly the positions of the ethynyl and ethyl groups. For example, H and C NMR can resolve the methylidene and ethynyl protons (e.g., δ ~2.5–3.5 ppm for ethynyl protons) .

- Mass spectrometry (MS) is critical for verifying molecular weight and fragmentation patterns. High-resolution MS (HRMS) can confirm the molecular formula (e.g., C₂₁H₂₈O₂) .

- Cross-reference spectral data with literature values from authoritative sources (e.g., WHO reports or peer-reviewed journals) to avoid misidentification .

Q. What are the standard protocols for synthesizing this compound?

- Methodology :

- Start with a steroid precursor (e.g., 19-norandrost-4-ene derivatives) and introduce the ethynyl group via Sonogashira coupling or alkynylation reactions under anhydrous conditions .

- Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm purity via thin-layer chromatography (TLC) .

- Ensure stereochemical control at C13 and C17 by using chiral catalysts or protecting groups, as minor stereochemical errors can alter pharmacological activity .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacological data for this compound?

- Methodology :

- Perform dose-response studies to differentiate between receptor-specific effects and off-target interactions. Use radioligand binding assays (e.g., for progesterone receptors) to quantify affinity .

- Validate inconsistencies using independent analytical techniques (e.g., HPLC vs. LC-MS for purity assessments) and statistical tools (e.g., ANOVA for inter-laboratory variability) .

- Replicate experiments under standardized conditions (temperature, solvent purity) to minimize environmental variables .

Q. What strategies are effective for controlling stereochemistry during synthesis?

- Methodology :

- Employ asymmetric catalysis (e.g., Sharpless epoxidation or Noyori hydrogenation) to enforce correct stereochemistry at chiral centers .

- Use X-ray crystallography to resolve ambiguous stereochemical configurations in intermediates or final products .

- Monitor reaction progress with polarimetry or chiral HPLC to detect enantiomeric excess .

Q. How should researchers design in vivo studies to evaluate bioactivity while minimizing ethical concerns?

- Methodology :

- Follow WHO guidelines for hormonal compound testing, including dose-ranging studies in rodent models to establish NOAEL (No Observed Adverse Effect Level) .

- Use isotope-labeled analogs (e.g., deuterated derivatives) for tracer studies to monitor metabolic pathways without high-dose toxicity .

- Submit protocols to institutional ethics committees, ensuring alignment with 3R principles (Replacement, Reduction, Refinement) .

Data Analysis and Reporting

Q. What are best practices for presenting spectroscopic and pharmacological data?

- Methodology :

- Include supplementary files for raw NMR/MS spectra and crystallographic data, as recommended by the Beilstein Journal of Organic Chemistry .

- Use Q-Q plots or Shapiro-Wilk tests to verify normality before applying parametric statistics to pharmacological data .

- Clearly label stereochemical descriptors (e.g., 17α vs. 17β) in figures and tables to avoid misinterpretation .

Q. How can researchers ensure reproducibility when publishing synthetic protocols?

- Methodology :

- Provide detailed reaction parameters (e.g., solvent degassing methods, catalyst loading) in the main text or supplementary materials .

- Reference commercially available precursors by CAS number (e.g., 54024-22-5 for desogestrel analogs) to eliminate sourcing ambiguity .

- Disclose purification yields and failure rates to aid troubleshooting .

Key Structural and Pharmacological Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.